(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique bicyclic structure combined with an imidazole ring, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the 2-Methoxyethylsulfonyl Group: This step involves the reaction of the imidazole derivative with 2-methoxyethylsulfonyl chloride in the presence of a base.
Formation of the Bicyclic Structure: The final step involves the cyclization of the intermediate compound to form the bicyclic structure, typically using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
- Dichloroaniline
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
Compared to similar compounds, (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane stands out due to its unique bicyclic structure and the presence of an imidazole ring
Properties
IUPAC Name |
(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-9-10-27(24,25)20-21-12-19(15-22-13-17-7-8-18(22)11-17)23(20)14-16-5-3-2-4-6-16/h2-6,12,17-18H,7-11,13-15H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPFQLSNLLQIN-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3C[C@H]4CC[C@H]3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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